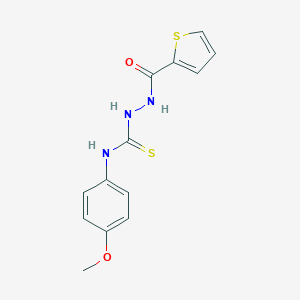
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a complex organic compound that features a methoxyphenyl group, a thiophene ring, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 4-methoxyaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. Additionally, the thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)-2-thiourea: This compound lacks the thiophene ring and has different chemical properties.
2-Methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but differs in its functional groups and reactivity.
Uniqueness
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is unique due to the presence of both the thiophene ring and the thiourea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H13N3O2S2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C13H13N3O2S2/c1-18-10-6-4-9(5-7-10)14-13(19)16-15-12(17)11-3-2-8-20-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |
InChI 键 |
CDMJIFSWLUXAQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![1H-benzimidazol-2-yl 2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292615.png)
![2-({2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl}sulfanyl)-4,6-dimethylnicotinonitrile](/img/structure/B292616.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)
![N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292619.png)
